molecular formula C13H16O4 B14006134 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B14006134
M. Wt: 236.26 g/mol
InChI Key: KXRTUBSDUUOFGO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid is an organic compound that features a tetrahydropyran ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the corresponding tetrahydropyran derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. Common reagents used in these reactions include acids like p-toluenesulfonic acid and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid.

    Reduction: Formation of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-methanol.

    Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and inhibiting certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • Tetrahydropyran-3-carboxylic acid
  • 2H-Pyran, 3,4-dihydro-

Uniqueness

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the carboxylic acid group provides a site for further chemical modifications .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)oxane-3-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-16-11-5-3-10(4-6-11)13(12(14)15)7-2-8-17-9-13/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

KXRTUBSDUUOFGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCOC2)C(=O)O

Origin of Product

United States

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